N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing triazole derivatives is the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used as a probe to study biological processes and interactions, particularly those involving triazole-containing compounds.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aromatic groups can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions can result in a range of biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(2-ethoxyethoxy)-5-(3-Methoxyphenyl)-1H-1,2,4-triazol-1-yl]phenyl}-3-nitrobenzamide
- N-[4-[3-(2-ethoxyethoxy)-5-(3-fluorophenyl)-1,2,4-triazol-1-yl]phenyl]-4-hexylbenzamide
Uniqueness
N-[4-[3-(2-Ethoxyethoxy)-5-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxyethoxy and fluorophenyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
855207-64-6 |
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Molecular Formula |
C25H22F2N4O3 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[4-[3-(2-ethoxyethoxy)-5-(3-fluorophenyl)-1,2,4-triazol-1-yl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H22F2N4O3/c1-2-33-14-15-34-25-29-23(17-6-5-7-18(26)16-17)31(30-25)20-12-10-19(11-13-20)28-24(32)21-8-3-4-9-22(21)27/h3-13,16H,2,14-15H2,1H3,(H,28,32) |
InChI Key |
IARSIOPHHDIHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NN(C(=N1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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